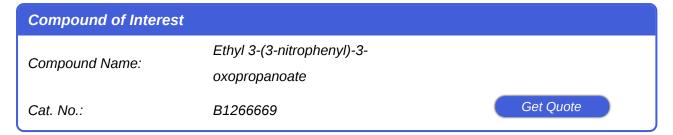


Technical Guide: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate**. The information is curated for professionals in research and development.

Physicochemical Properties

Ethyl 3-(3-nitrophenyl)-3-oxopropanoate is a light yellow solid.[1] Its key quantitative data is summarized in the table below.

Property	Value	Source
Melting Point	75-77 °C	[1]
Molecular Formula	C11H11NO5	[2]
Molecular Weight	237.21 g/mol	[2]
CAS Number	52119-38-7	[1][2]

Synthesis Protocol

A common method for the synthesis of **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate** is through the reaction of monoethyl malonate potassium salt with m-nitrobenzoyl chloride.[1]



Experimental Procedure:

- Reaction Setup: Monoethyl malonate potassium salt (21.4 g, 126 mmol) is suspended in acetonitrile (150 mL) in a reaction vessel and cooled to 0 °C.
- Addition of Reagents: Triethylamine (18.3 mL, 132 mmol) and magnesium chloride (14.2 g, 149 mmol) are added sequentially to the suspension. The mixture is then stirred at room temperature under a nitrogen atmosphere for 150 minutes.
- Acylation: M-nitrobenzoyl chloride (11.1 g, 59.8 mmol) is added slowly to the reaction mixture.
- Reaction Progression: The reaction is continued with stirring at room temperature for 16 hours.

Work-up:

- Upon completion, the solvent is removed by concentration under reduced pressure.
- The reaction is guenched by the addition of 1N HCl solution (100 mL).
- The aqueous layer is extracted with ethyl acetate (2 x 100 mL).
- The combined organic layers are washed with water (100 mL) and dried over anhydrous magnesium sulfate.

Purification:

- The drying agent is removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.
- Product: This process yields ethyl 3-nitrobenzoylacetate (14.1 g, 95% yield) as a light yellow solid.[1]



Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate**.



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Caption: Synthesis and purification workflow for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

Biological Activity Context

Currently, there is no specific information in the scientific literature detailing the biological activity or signaling pathways directly associated with **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate**. It is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.

However, it is noteworthy that the nitro group is a significant functional group in medicinal chemistry. Nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[3] The electron-withdrawing nature of the nitro group can be crucial for the pharmacodynamic and pharmacokinetic profiles of a molecule.[3] Therefore, **Ethyl 3-(3-nitrophenyl)-3-oxopropanoate** serves as a valuable building block for the synthesis of potentially bioactive compounds.

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